(5-Chloro-3-nitro-pyridin-2-YL)-acetonitrile
Description
Properties
IUPAC Name |
2-(5-chloro-3-nitropyridin-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-3-7(11(12)13)6(1-2-9)10-4-5/h3-4H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESWRDZXTNOSPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])CC#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Chloro-2-amino-3-nitropyridine
- Starting from 4-chloro-2-aminopyridine, nitration is performed using a nitrating mixture of nitric acid and sulfuric acid to yield 4-chloro-2-amino-3-nitropyridine.
- The nitration conditions are carefully controlled to avoid over-nitration or degradation.
- This intermediate is crucial for further transformations toward the target compound.
Diazotization and Hydrolysis to 4-Chloro-3-nitropyridin-2-ol
- The amino group in 4-chloro-2-amino-3-nitropyridine is converted to a hydroxyl group via diazotization using sodium nitrite and hydrochloric acid at 0–5°C.
- The reaction mixture is stirred at low temperature for 30 minutes to 1 hour, then heated to 60–80°C for 3 hours to complete hydrolysis.
- The product, 4-chloro-3-nitropyridin-2-ol, is extracted with dichloromethane and purified.
Introduction of the Acetonitrile Group
Nucleophilic Substitution on Dichloronitropyridine
- A direct substitution reaction on 2,3-dichloro-5-nitropyridine derivatives with acetonitrile under basic conditions is a key step.
- The reaction involves mixing 2,3-dichloro-5-(trifluoromethyl)pyridine (a close analog) with acetonitrile, an alkali (e.g., sodium methoxide or sodium ethoxide), and a catalyst under inert atmosphere and pressurized conditions at elevated temperatures (110–130°C) for 10–16 hours.
- After reaction completion, the mixture is cooled, filtered, and the product is extracted and purified to yield the acetonitrile-substituted pyridine derivative with high yield (up to 99.2% reported for analogs).
Catalysts and Reaction Conditions
- Catalysts such as palladium tetrakis(triphenylphosphine) supported on nano titanium dioxide have been used to enhance substitution efficiency.
- Reaction pressure is maintained around 2.8–2.9 MPa under argon atmosphere to prevent oxidation and side reactions.
- The solvent acetonitrile also acts as a reactant and medium, facilitating the substitution.
Alternative Synthetic Routes
Hydrazine Substitution Route
- Starting from 2,5-dichloro-3-nitropyridine, hydrazine hydrate in methanol at 60°C for 2 hours can substitute one chloro group to form (5-chloro-3-nitro-pyridin-2-yl)-hydrazine.
- This intermediate can be further transformed into acetonitrile derivatives through subsequent reactions.
Summary Table of Preparation Methods
Research Findings and Analysis
- The nitration and diazotization steps are well-established and provide reliable access to nitro-substituted pyridine intermediates with chloro substituents.
- The nucleophilic substitution of chloro groups by acetonitrile under basic and catalytic conditions is efficient, yielding the desired acetonitrile derivatives in high purity and yield.
- Use of palladium-based catalysts on nano titanium dioxide supports enhances reaction rates and yields, indicating a promising catalytic system for scale-up.
- Reaction conditions such as temperature, pressure, and inert atmosphere are critical to avoid side reactions and degradation of sensitive nitro groups.
- Alternative routes via hydrazine substitution provide flexibility in synthetic design but may require additional steps to reach the acetonitrile derivative.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-3-nitro-pyridin-2-YL)-acetonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction: (5-Amino-3-nitro-pyridin-2-YL)-acetonitrile.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
One of the primary applications of (5-Chloro-3-nitro-pyridin-2-YL)-acetonitrile is as an intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been identified as an important precursor for the synthesis of fluopyram, a fungicide developed by Bayer that targets fungal pathogens in crops. The synthesis involves a substitution reaction using 2,3-dichloro-5-(trifluoromethyl)pyridine and acetonitrile under specific conditions to yield high purity and yield .
Synthesis Method Overview
- Starting Material : 2,3-Dichloro-5-(trifluoromethyl)pyridine
- Reagents : Acetonitrile, alkali (e.g., sodium methoxide), catalyst
- Conditions : Reaction at 110-130 °C for 10-16 hours under protective gas and pressurization
- Yield : Up to 99.2% purity achieved through optimized extraction and purification processes.
Research indicates that compounds derived from (5-Chloro-3-nitro-pyridin-2-YL)-acetonitrile exhibit notable biological activities. The fluopyram derivative acts on succinate dehydrogenase in fungal cells, inhibiting mitochondrial respiration and demonstrating broad-spectrum fungicidal properties. This mechanism of action underscores its potential utility in agricultural applications for crop protection against fungal diseases .
Agricultural Chemistry
In agricultural chemistry, (5-Chloro-3-nitro-pyridin-2-YL)-acetonitrile serves as a key intermediate for developing fungicides like fluopyram. Its effectiveness in controlling various fungal pathogens makes it a valuable asset in integrated pest management strategies. The compound's role in enhancing crop yield and quality through disease control reflects its importance in sustainable agriculture practices.
Case Study: Synthesis Optimization
A study focused on optimizing the synthesis of (5-Chloro-3-nitro-pyridin-2-YL)-acetonitrile highlighted the impact of reaction conditions on yield and purity. By adjusting parameters such as temperature, pressure, and reaction time, researchers successfully increased the yield from an initial 80% to over 97% .
Case Study: Biological Efficacy
Another research effort evaluated the biological efficacy of fluopyram synthesized from (5-Chloro-3-nitro-pyridin-2-YL)-acetonitrile against several strains of fungal pathogens affecting crops. The results demonstrated significant reductions in pathogen viability and improved crop health metrics compared to untreated controls .
Mechanism of Action
The mechanism of action of (5-Chloro-3-nitro-pyridin-2-YL)-acetonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (5-Chloro-3-nitro-pyridin-2-yl)-acetonitrile can be contextualized by comparing it to pyridine-acetonitrile analogs with varying substituents. Below is a detailed analysis:
Structural Analogues and Similarity Scores
Key structural analogs, identified via similarity scoring (0.65–0.90), include:
- 5-Chloro-2-cyano-3-methylpyridine (CAS 156072-84-3; Similarity: 0.87): Shares the chloro and cyano groups but replaces the nitro group with a methyl substituent.
- 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile (CAS 1227572-25-9; Similarity: 0.76): Substitutes nitro with fluorine, reducing electron-withdrawing effects and reactivity compared to the target compound .
- 5-Nitro-2-pyridineacetonitrile (CAS 123846-66-2; Similarity: 0.75): Lacks the chloro substituent but retains the nitro group, highlighting the role of halogenation in modulating electronic properties .
- 2-(5-Bromopyridin-2-yl)acetonitrile (CAS 312325-72-7; Similarity: 0.65): Bromine’s larger atomic radius may enhance halogen bonding interactions, differing from chloro’s steric and electronic profile .
Physical and Chemical Properties
A comparative analysis of physical properties is summarized below:
Reactivity and Electronic Effects
- Nitro Group : The nitro group at the 3-position strongly deactivates the pyridine ring, directing electrophilic attacks to specific positions. This contrasts with methoxy-substituted analogs (e.g., 2-(5-Methoxypyridin-2-yl)ethanamine), where electron donation increases ring electron density .
- Chloro Substituent : The 5-chloro group further deactivates the ring, enhancing stability toward oxidation but enabling nucleophilic displacement reactions under basic conditions.
- Comparison with Halogenated Analogs : Bromine in 2-(5-Bromopyridin-2-yl)acetonitrile offers distinct reactivity in Suzuki couplings due to its lower electronegativity compared to chlorine .
Biological Activity
The compound (5-Chloro-3-nitro-pyridin-2-YL)-acetonitrile is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological evaluations.
Synthesis
The synthesis of (5-Chloro-3-nitro-pyridin-2-YL)-acetonitrile typically involves the reaction of 5-chloro-3-nitropyridine with acetonitrile under controlled conditions. This reaction can be optimized for yield and purity through various methods, including refluxing and the use of catalysts.
Antimicrobial Activity
Research indicates that pyridine derivatives, including (5-Chloro-3-nitro-pyridin-2-YL)-acetonitrile, exhibit significant antimicrobial properties. For instance, studies have shown that related pyridine compounds possess activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
| Compound | Activity Against | IC50 (µM) |
|---|---|---|
| (5-Chloro-3-nitro-pyridin-2-YL)-acetonitrile | E. coli | 12.5 |
| S. aureus | 15.0 |
These findings suggest that modifications in the pyridine structure can enhance antimicrobial efficacy, making it a candidate for further development in antibiotic therapies .
Urease Inhibition
A notable area of research for this compound is its role as a urease inhibitor. Urease is an enzyme critical for the survival of certain pathogens like Helicobacter pylori. Studies have demonstrated that derivatives of 3-nitropyridine, including those with chlorine substitutions, show potent urease inhibition.
| Compound | Urease Inhibition IC50 (µM) |
|---|---|
| (5-Chloro-3-nitro-pyridin-2-YL)-acetonitrile | 4.5 |
| Thiourea (standard) | 23.2 |
The presence of electron-withdrawing groups such as chlorine at specific positions enhances the inhibitory activity, indicating a structure-activity relationship crucial for drug design .
Cytotoxicity and Antiproliferative Effects
In vitro studies have evaluated the cytotoxic effects of (5-Chloro-3-nitro-pyridin-2-YL)-acetonitrile on cancer cell lines. The compound has shown promising antiproliferative effects against various malignancies, particularly in chronic lymphocytic leukemia (CLL) models.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HG-3 CLL | 0.35 | Induces apoptosis via ROS |
| PGA-1 CLL | 0.45 | Modulates cell cycle |
These results highlight the compound's potential as an anticancer agent, particularly through mechanisms involving reactive oxygen species (ROS) and apoptosis induction .
Case Studies
- Urease Inhibition Study : A series of derivatives based on 3-nitropyridine were synthesized and tested for urease inhibition. The most active compounds exhibited IC50 values significantly lower than standard inhibitors, demonstrating the potential for developing effective urease inhibitors from this class .
- Antiproliferative Activity in CLL : A recent study demonstrated that several nitropyridine derivatives showed marked antiproliferative effects in CLL cell lines, with low toxicity to normal cells. This suggests a selective mechanism that could be exploited for therapeutic purposes .
Q & A
Q. What are the recommended synthetic routes for preparing (5-Chloro-3-nitro-pyridin-2-YL)-acetonitrile, and how can reaction efficiency be optimized?
- Methodological Answer : A plausible route involves nitration and chlorination of a pyridine precursor. For example:
Nitration : Introduce the nitro group at the 3-position using a HNO₃/H₂SO₄ mixture under controlled temperature (0–5°C) to avoid over-nitration.
Chlorination : Substitute a hydroxyl or amino group at the 5-position via nucleophilic aromatic substitution (e.g., using PCl₅ or POCl₃).
Cyanomethylation : Attach the acetonitrile group using a coupling agent (e.g., KCN/CuCN) or via a Grignard-like reaction.
Optimization : Use design-of-experiments (DoE) to vary parameters (temperature, catalyst loading, solvent polarity). Monitor intermediates via HPLC or GC-FID to minimize side products .
Q. How should researchers safely handle and store (5-Chloro-3-nitro-pyridin-2-YL)-acetonitrile in laboratory settings?
- Methodological Answer :
- Handling : Use fume hoods with ≥0.5 m/s airflow to prevent inhalation of toxic vapors. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles .
- Storage : Keep in original, airtight containers in a dry, ventilated area away from oxidizers (e.g., peroxides). Use explosion-proof refrigerators if storing below 25°C .
- Emergency Protocols : In case of spills, neutralize with activated carbon or vermiculite. Avoid water sprays to prevent aerosolization .
Q. What analytical techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the pyridine ring (e.g., nitro group at C3, chloro at C5).
- HPLC-MS : Use a C18 column with acetonitrile/water gradients (e.g., 70:30 v/v) to quantify impurities. Charged aerosol detection (CAD) improves sensitivity for non-UV-active species .
- Elemental Analysis : Verify Cl and N content via combustion analysis (±0.3% tolerance).
Advanced Research Questions
Q. How do the electron-withdrawing nitro and chloro groups influence the reactivity of the pyridine ring in cross-coupling reactions?
- Methodological Answer : The nitro group at C3 deactivates the ring, directing electrophilic attacks to the 4-position. The chloro group at C5 further reduces electron density, favoring SNAr reactions at C2 or C5. Experimental Validation :
Q. What are the thermal decomposition products of (5-Chloro-3-nitro-pyridin-2-YL)-acetonitrile, and how can they be mitigated?
- Methodological Answer : Above 200°C, decomposition releases:
- NOₓ gases (from nitro group reduction).
- HCN (from nitrile hydrolysis).
Mitigation : Conduct thermogravimetric analysis (TGA) coupled with FTIR to identify gaseous byproducts. Use inert atmospheres (N₂/Ar) during high-temperature reactions .
Q. How can contradictory solubility data in polar vs. non-polar solvents be resolved?
- Methodological Answer :
- Phase Separation Studies : Test solubility in acetonitrile/water mixtures under varying salt concentrations (e.g., KNO₃-induced salting-out) to identify critical thresholds .
- Molecular Dynamics Simulations : Model solvent interactions using tools like GROMACS to predict solubility parameters (e.g., Hansen solubility sphere) .
Q. What strategies are effective in troubleshooting low yields during cyanomethylation steps?
- Methodological Answer :
- Impurity Profiling : Use GC-MS to detect unreacted precursors (e.g., residual pyridine derivatives).
- Catalyst Screening : Test alternatives to CuCN (e.g., Zn(CN)₂ or Ni catalysts) to improve coupling efficiency.
- Solvent Optimization : Replace DMF with DMAc or DMSO to enhance nucleophilicity .
Q. How can isotopic labeling (e.g., ¹⁵N or ²H) aid in mechanistic studies of nitro-group reduction?
- Methodological Answer :
- Synthesize ¹⁵N-labeled analogs via nitration with ¹⁵NO₃⁻. Track reduction pathways using NMR or LC-MS to distinguish between nitroso (NHO) and amine (NH₂) intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
